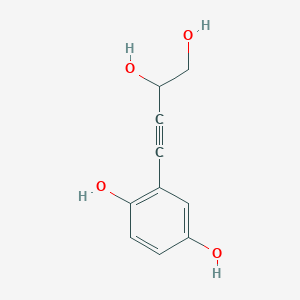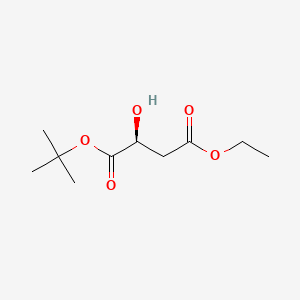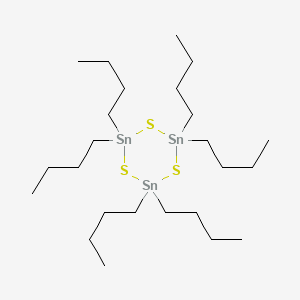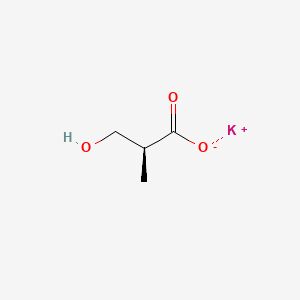![molecular formula C21H30O5S2 B15293675 a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol is a complex organic compound characterized by the presence of multiple functional groups, including tetrahydropyran, dithiane, and methanol moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol typically involves multiple steps. One common approach is the protection of phenolic hydroxyl groups with tetrahydropyranyl groups, followed by the formation of the dithiane ring and subsequent introduction of the methanol group. The reaction conditions often include the use of protecting groups, catalysts, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a dithiol.
Substitution: The tetrahydropyranyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dithiols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol involves its interaction with various molecular targets. The compound’s functional groups can engage in hydrogen bonding, hydrophobic interactions, and covalent bonding with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran-2-methanol: Shares the tetrahydropyran moiety but lacks the dithiane and methanol groups.
Dithiane derivatives: Compounds with similar dithiane rings but different substituents.
Phenolic compounds: Compounds with phenolic hydroxyl groups but without the tetrahydropyran protection.
Uniqueness
a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both tetrahydropyran and dithiane rings, along with the methanol group, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C21H30O5S2 |
|---|---|
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
[3,4-bis(oxan-2-yloxy)phenyl]-(1,3-dithian-2-yl)methanol |
InChI |
InChI=1S/C21H30O5S2/c22-20(21-27-12-5-13-28-21)15-8-9-16(25-18-6-1-3-10-23-18)17(14-15)26-19-7-2-4-11-24-19/h8-9,14,18-22H,1-7,10-13H2 |
InChI-Schlüssel |
IIMWSXFGPIHVSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OC2=C(C=C(C=C2)C(C3SCCCS3)O)OC4CCCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide](/img/structure/B15293596.png)
![[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate](/img/structure/B15293603.png)




![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)



![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)


